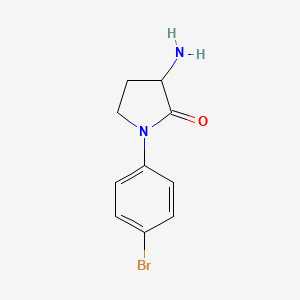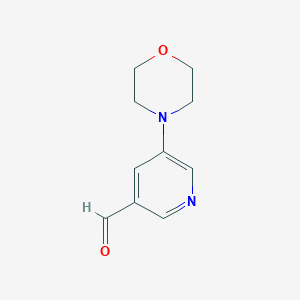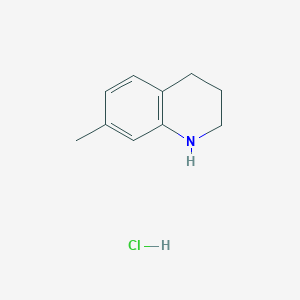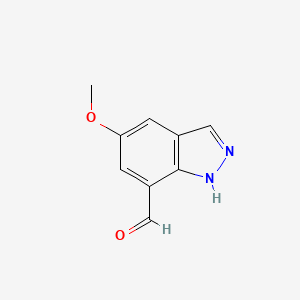
3-氨基-1-(4-溴苯基)吡咯烷-2-酮
描述
“3-Amino-1-(4-bromophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1251217-15-8. It has a molecular weight of 255.11 and its IUPAC name is 3-amino-1-(4-bromophenyl)-2-pyrrolidinone . It is stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(4-bromophenyl)pyrrolidin-2-one” is 1S/C10H11BrN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-Amino-1-(4-bromophenyl)pyrrolidin-2-one” is a powder that is stored at room temperature . Its molecular weight is 255.11 .科学研究应用
1. 生物碱和非典型β-氨基酸的合成 吡咯烷-2-酮,包括3-氨基-1-(4-溴苯基)吡咯烷-2-酮等化合物,被用于合成各种生物碱和非典型β-氨基酸。 这些化合物因其在合成他汀类衍生物方面的应用而具有重要意义,他汀类衍生物在胆固醇管理中发挥着重要作用 .
生物活性及药理学潜力
虽然关于3-氨基-1-(4-溴苯基)吡咯烷-2-酮的具体研究有限,但其结构类型以其多样的生物活性而闻名。 吲哚衍生物,其结构相似,因其药理学潜力而受到关注,包括抗炎和抗癌特性 .
化学研究与开发
作为化学试剂,3-氨基-1-(4-溴苯基)吡咯烷-2-酮可用于化学实验室的研究与开发,合成更复杂的分子或研究反应机理 .
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
未来方向
While specific future directions for “3-Amino-1-(4-bromophenyl)pyrrolidin-2-one” were not found in the search results, pyrrolidines and their derivatives have been the focus of much research due to their confirmed biological and pharmacological activities . This suggests that “3-Amino-1-(4-bromophenyl)pyrrolidin-2-one” could also be a subject of future research in these areas.
作用机制
Target of Action
The primary targets of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
The compound’s influence on biological activity and the structure–activity relationship (SAR) of the studied compounds are areas of active research .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
生化分析
Biochemical Properties
3-Amino-1-(4-bromophenyl)pyrrolidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. Additionally, 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one can bind to specific proteins, influencing their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may modulate the activity of signaling molecules, such as kinases and phosphatases, thereby affecting the phosphorylation status of target proteins. These changes can alter cellular responses, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound may also interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. Additionally, 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one can affect the stability and degradation of proteins, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a specific dosage range produces the desired biological response without causing toxicity. Exceeding this threshold can result in detrimental effects on animal health, including organ damage and altered physiological functions .
Metabolic Pathways
3-Amino-1-(4-bromophenyl)pyrrolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one can affect its interactions with target biomolecules and its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
3-amino-1-(4-bromophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBOJUGFCIEGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1398853.png)

![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)

![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)






